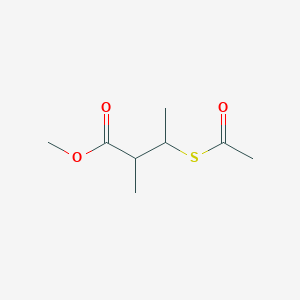

Methyl 3-acetylthio-2-methylbutanoate

Overview

Description

Molecular Structure Analysis

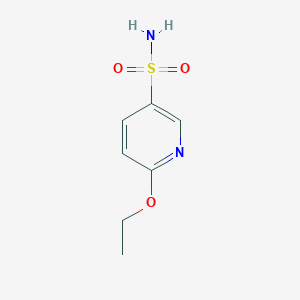

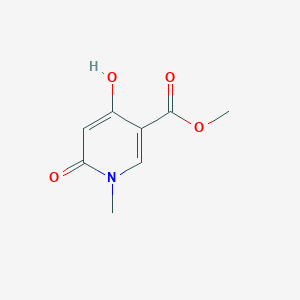

The molecular structure of “Methyl 3-acetylthio-2-methylbutanoate” is represented by the InChI code1S/C8H14O3S/c1-5(8(10)11-4)6(2)12-7(3)9/h5-6H,1-4H3 . This indicates that the compound has a complex structure with multiple functional groups. Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-acetylthio-2-methylbutanoate” are not available, it’s known that similar compounds participate in various chemical reactions. For instance, Methyl Butanoate, a similar compound, is frequently used to represent the ester group of reactions in saturated methyl esters of large chains .Physical And Chemical Properties Analysis

“Methyl 3-acetylthio-2-methylbutanoate” is a liquid at room temperature . Its molecular weight is 190.26 .Scientific Research Applications

Application in Fragrance and Flavor Materials

- Specific Scientific Field : Chemistry; specifically, the creation of fragrance and flavor materials .

- Summary of the Application : “Methyl 3-acetylthio-2-methylbutanoate” is a compound that can be used in the creation of fragrance and flavor materials . Thiols, which are traditionally associated with strong unpleasant odors, can, in certain cases, also be used to impart fruity notes in both flavor and fragrance compositions .

- Methods of Application or Experimental Procedures : The compound is prepared from ethyl crotonate and sodium hydrogen sulfide to make the disulfide dimer, which is then reduced to the free thiol . Specific thiol materials for use in flavor and/or fragrance have been disclosed .

- Results or Outcomes : The use of this compound in fragrance and flavor materials can result in the creation of products with a unique, fruity scent .

Application in Drug Synthesis

- Summary of the Application : “Methyl 3-acetylthio-2-methylbutanoate” is described as a drug intermediate . This means it can be used in the synthesis of various pharmaceutical drugs.

Application in Food Technology

- Summary of the Application : “Methyl 3-acetylthio-2-methylbutanoate” has been identified as one of the aroma-active compounds in Xi baijiu, a type of Chinese distilled spirit .

- Methods of Application or Experimental Procedures : The compound was identified through a combination of gas chromatography–olfactometry (GC–O), GC–flame photometric detection (FPD), and odor activity value (OAV) analyses .

- Results or Outcomes : The presence of “Methyl 3-acetylthio-2-methylbutanoate” contributes to the unique aroma characteristics of Xi baijiu .

Application in Fragrance and Flavor Compositions

- Specific Scientific Field : Chemistry; specifically, the creation of fragrance and flavor compositions .

- Summary of the Application : “Methyl 3-acetylthio-2-methylbutanoate” is a compound that can be used in the creation of fragrance and flavor compositions . Thiols, which are traditionally associated with strong unpleasant odors, can, in certain cases, also be used to impart fruity notes in both flavor and fragrance compositions .

- Methods of Application or Experimental Procedures : The compound is prepared from ethyl crotonate and sodium hydrogen sulfide to make the disulfide dimer, which is then reduced to the free thiol . Specific thiol materials for use in flavor and/or fragrance have been disclosed .

- Results or Outcomes : The use of this compound in fragrance and flavor compositions can result in the creation of products with a unique, fruity scent .

Application in Chemical Synthesis

Safety And Hazards

properties

IUPAC Name |

methyl 3-acetylsulfanyl-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3S/c1-5(8(10)11-4)6(2)12-7(3)9/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBXMTMQTHEBPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)SC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-acetylthio-2-methylbutanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

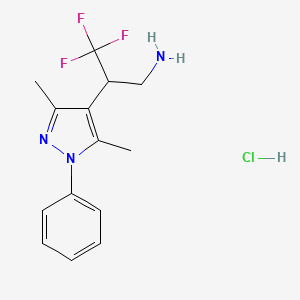

![4-[(2-Methoxyphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431046.png)

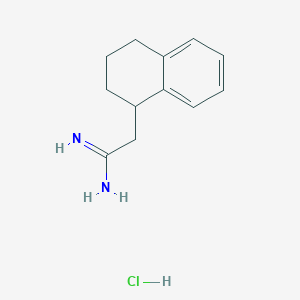

![4-([(2-Methoxyphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431049.png)

![4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431050.png)

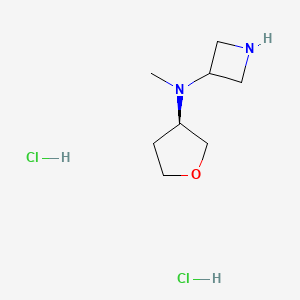

![N-methyl-1-[4-(2-thienyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1431058.png)